molecular formula C12H14ClNO B5695155 N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide

N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide

Cat. No. B5695155
M. Wt: 223.70 g/mol
InChI Key: YTKKPTPWXKHKHD-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I (Pol I) transcription. It was first synthesized by a team of researchers at Cylene Pharmaceuticals in 2005. Since then, CX-5461 has been extensively studied for its potential therapeutic applications in cancer treatment.

Mechanism of Action

N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide selectively targets the transcription of ribosomal RNA (rRNA) by inhibiting Pol I. This results in the downregulation of protein synthesis and cell cycle arrest, ultimately leading to cell death.
Biochemical and Physiological Effects
N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide has been found to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells. It also induces autophagy, a process by which cells recycle damaged or unnecessary components, which may contribute to its anti-cancer effects.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide is its specificity for Pol I transcription, which reduces the risk of off-target effects. However, its potency and selectivity may also pose a challenge in designing appropriate control experiments. Additionally, the compound's stability and solubility may also affect its use in lab experiments.

Future Directions

N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in cancer patients. Future research may focus on optimizing the compound's pharmacokinetic properties, identifying biomarkers of response, and exploring its potential in combination with other cancer therapies.
In conclusion, N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide is a small molecule inhibitor with potential therapeutic applications in cancer treatment. Its selective targeting of Pol I transcription and induction of cell death make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential limitations.

Synthesis Methods

The synthesis of N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide involves several steps, including the reaction of 3-chloroaniline with ethyl 2-bromoacetate, followed by the reduction of the resulting ester with sodium borohydride. The final product is obtained by reacting the resulting amine with cyclopropanecarboxylic acid chloride.

Scientific Research Applications

N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide has been shown to be effective in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to be effective in reducing tumor growth in animal models of cancer.

properties

IUPAC Name

N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-11-3-1-2-9(8-11)6-7-14-12(15)10-4-5-10/h1-3,8,10H,4-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKKPTPWXKHKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide

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